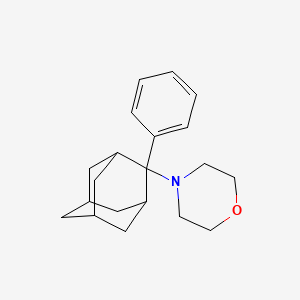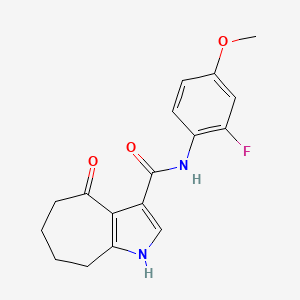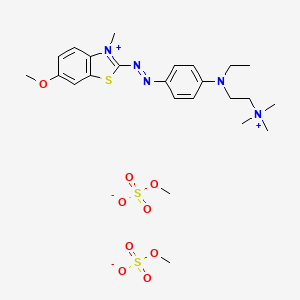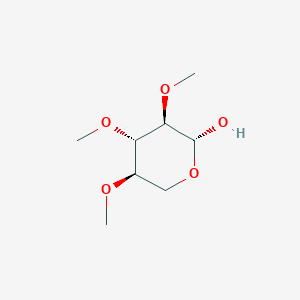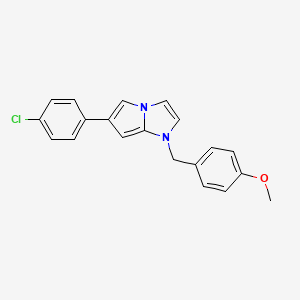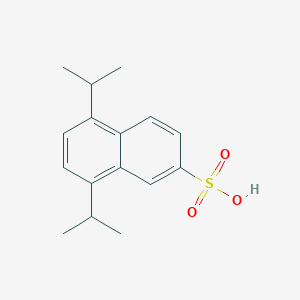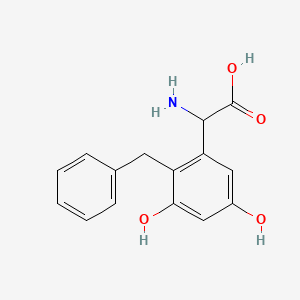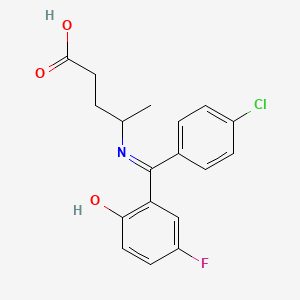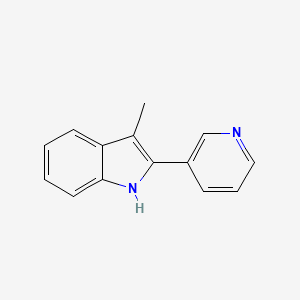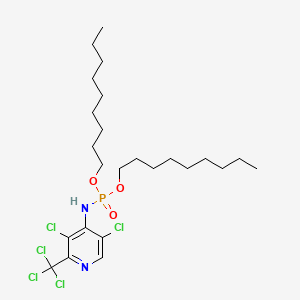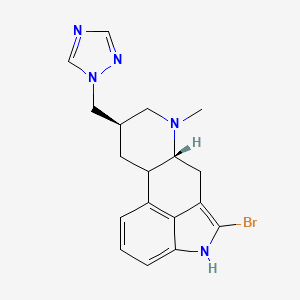
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a triazole ring, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Bromination: Introduction of the bromine atom at the 2-position of the ergoline ring.
Methylation: Addition of a methyl group at the 6-position.
Triazole Formation: Formation of the triazole ring at the 8-position through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted ergoline derivatives.
Aplicaciones Científicas De Investigación
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent compound, known for its pharmacological properties.
2-Bromoergoline: A brominated derivative with similar chemical properties.
6-Methylergoline: A methylated derivative with distinct biological activity.
8-(1H-1,2,4-Triazol-1-ylmethyl)ergoline: A triazole-containing derivative with unique chemical properties.
Uniqueness
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is unique due to the combination of bromine, methyl, and triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
160730-57-4 |
|---|---|
Fórmula molecular |
C18H20BrN5 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
(6aR,9R)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16-/m1/s1 |
Clave InChI |
OIEOLSGTSYIVSE-UJBKNGIVSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


